Benzoxazole, 2-[(difluoromethyl)thio]-
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Overview
Description
2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole is an organic compound belonging to the class of heterocyclic compounds It features a benzoxazole ring substituted with a difluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole typically involves the introduction of the difluoromethylsulfanyl group onto a benzoxazole scaffold. One common method is the reaction of benzoxazole with difluoromethyl sulfide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-[(Difluoromethyl)sulfanyl]benzoic acid
- 2-(Difluoromethyl)-1,3,5-trifluorobenzene
Uniqueness
2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with the difluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H5F2NOS |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
InChI Key |
NLOMLGNIZUHTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(F)F |
Origin of Product |
United States |
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